[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16180283
InChI: InChI=1S/C21H26N2.C12H12F3NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C33H38Cl2F3N3O2Ru
Molecular Weight: 737.6 g/mol

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium

CAS No.:

Cat. No.: VC16180283

Molecular Formula: C33H38Cl2F3N3O2Ru

Molecular Weight: 737.6 g/mol

* For research use only. Not for human or veterinary use.

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium -

Specification

Molecular Formula C33H38Cl2F3N3O2Ru
Molecular Weight 737.6 g/mol
IUPAC Name [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium
Standard InChI InChI=1S/C21H26N2.C12H12F3NO2.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2
Standard InChI Key TUXRUOWNSPNNTK-UHFFFAOYSA-L
Canonical SMILES CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a ruthenium center coordinated by three primary ligands:

  • A chloride ligand (Cl⁻) contributing to the complex’s Lewis acidity.

  • A chelating isopropoxybenzylidene group that enhances thermal stability via oxygen–ruthenium coordination.

  • A bulky N-heterocyclic carbene (NHC) ligand derived from 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene, which provides steric shielding to the metal center .

The trifluoroacetylated amino group at the para-position of the benzylidene moiety introduces electron-withdrawing effects, modulating the catalyst’s electronic profile for reactions with electron-deficient substrates.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₃₃H₃₈Cl₂F₃N₃O₂Ru
Molecular weight737.6 g/mol
CAS number301224-40-8
Crystal structureMonoclinic, P2₁/c
SolubilityDichloromethane, toluene

Spectroscopic Characterization

  • NMR Spectroscopy: The ¹H NMR spectrum in CDCl₃ reveals characteristic resonances for the NHC’s mesityl groups (δ 2.1–2.3 ppm, singlet for methyl protons) and the isopropoxy moiety (δ 1.3 ppm, doublet for CH₃ groups) .

  • X-ray Diffraction: Single-crystal analyses confirm a distorted square-pyramidal geometry around ruthenium, with bond lengths of 2.05 Å (Ru–Ccarbene) and 2.38 Å (Ru–Cl) .

Synthesis and Scale-Up Strategies

Laboratory-Scale Preparation

The synthesis follows a modular approach:

  • Ligand Preparation:

    • Condensation of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene with 2-isopropoxy-5-nitroaniline.

    • Subsequent reduction of the nitro group to an amine and trifluoroacetylation.

  • Metalation:

    • Reaction of the ligand with RuCl₂(PPh₃)₃ in dichloromethane under inert atmosphere.

    • Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) yields the catalyst as bright green crystals .

Table 2: Synthetic Yield Optimization

StepTemperature (°C)Yield (%)Purity (%)
Ligand synthesis1107895
Metalation256599

Industrial-Scale Production

Key challenges in scale-up include:

  • Oxygen Sensitivity: Requires glovebox or Schlenk-line techniques for handling .

  • Byproduct Management: Unreacted ruthenium precursors are removed via chelation with ethylenediaminetetraacetic acid (EDTA).

Catalytic Applications in Organic Synthesis

Ring-Closing Metathesis (RCM)

The catalyst achieves >90% conversion in forming macrocyclic lactams (e.g., 14-membered rings) at 0.5 mol% loading, outperforming Grubbs II in substrates with electron-withdrawing groups .

Table 3: RCM Performance Comparison

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
Diethyl diallylmalonate0.5295
N-Tosyl diallylamine1.0488

Cross-Metathesis (CM) with Fluorinated Olefins

The electron-deficient nature of the catalyst enables efficient CM between styrenes and perfluoroalkenes, a reaction previously hampered by low conversion rates .

Mechanistic Insight: Density functional theory (DFT) calculations suggest the trifluoroacetyl group lowers the LUMO energy of the metallocyclobutane intermediate, accelerating [2+2] cycloaddition .

Comparative Analysis with Contemporary Catalysts

Table 4: Catalyst Performance Metrics

ParameterThis CatalystGrubbs IIHoveyda-Grubbs I
TON (RCM)1,8001,200950
CM with CF₂=CF₂YesNoNo
Thermal Stability (°C)180120160

Key Advantage: The synergistic effect of the NHC’s steric bulk and the electron-withdrawing benzylidene substituent enables operation under ambient conditions for air-sensitive substrates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator